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Compound of Interest

Compound Name: (1R,2S,3R)-Aprepitant

Cat. No.: B1662298 Get Quote

Introduction

(1R,2S,3R)-Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.

Its primary mechanism of action involves blocking the binding of Substance P, a key

neurotransmitter involved in the emetic reflex, to NK-1 receptors located in the central and

peripheral nervous systems.[1][2] This action makes Aprepitant a critical tool for studying the

pathophysiology of nausea and vomiting and for the preclinical evaluation of antiemetic

therapies. Animal models are indispensable for this research, providing a translational platform

to assess the efficacy of compounds like Aprepitant against various emetogenic stimuli,

particularly those induced by chemotherapy.[3][4]

The most commonly utilized models include species with a vomiting reflex, such as the ferret,

and species that exhibit nausea-like behaviors, such as pica (the consumption of non-nutritive

substances like kaolin) in rats.[5][6] These models allow researchers to investigate both the

acute and delayed phases of emesis, which are often mediated by different physiological

pathways.[1]

Mechanism of Action: NK-1 Receptor Antagonism

Chemotherapeutic agents can trigger the release of neurotransmitters like serotonin and

Substance P in both the gastrointestinal tract and the brainstem.[1] Substance P's binding to

NK-1 receptors in critical areas of the brain, such as the nucleus tractus solitarius (NTS) and

area postrema, is a crucial step in the emetic signaling cascade, particularly implicated in the

delayed phase of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] Aprepitant
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exerts its antiemetic effect by competitively inhibiting this interaction, thereby downregulating

the emetogenic signals.[7]
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Caption: Aprepitant blocks Substance P binding to the NK-1 receptor.

Quantitative Data Summary
The efficacy of Aprepitant has been quantified in various preclinical models. The tables below

summarize key findings.

Table 1: Efficacy of Aprepitant in the Ferret Model of Emesis
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Emetogen
(Dose)

Aprepitant
(Dose, Route)

Efficacy
Endpoint

Result Reference

Cisplatin (8

mg/kg, i.p.)
1 mg/kg, p.o.

Number of

emetic events

over 72h

Antagonized

acute and

delayed emesis

[5][8]

Cisplatin (8

mg/kg, i.p.)

0.03 mg/kg, p.o.

(once daily)

Total number of

emetic events

(delayed phase)

-32% reduction

(not statistically

significant alone)

[9]

Cisplatin (8

mg/kg, i.p.)

0.03 mg/kg, p.o.

(with

Ondansetron 0.3

mg/kg)

Total number of

emetic events

(delayed phase)

-56% reduction

(synergistic

effect, p < 0.05)

[9]

Cisplatin (10

mg/kg, i.p.)

3 mg/kg, i.v. (as

Emend V/V)

Number of

retching/vomiting

events over 4h

Significantly

decreased

retching; no

vomiting

observed

[10]

Table 2: Efficacy of Aprepitant in the Rat Pica Model for Nausea

Nauseogen
(Dose)

Aprepitant
(Dose, Route)

Efficacy
Endpoint

Result Reference

Cisplatin (6

mg/kg, i.p.)
30 mg/kg, p.o. Kaolin intake

Did not reverse

the increase in

kaolin intake

[5][11]

Cisplatin (6

mg/kg, i.p.)

2 mg/kg, p.o.

(with

Ondansetron 2

mg/kg)

Kaolin intake

Did not reverse

the increase in

kaolin intake

[5]

Note: The rat pica model may not consistently predict anti-nausea efficacy for all drug classes,

as highlighted by the lack of effect with Aprepitant in these studies.[5][11]
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Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in the Ferret Model

This protocol is designed to assess the antiemetic efficacy of (1R,2S,3R)-Aprepitant against

both acute and delayed phases of chemotherapy-induced vomiting.

Materials:

Male ferrets (~1-2 kg)[12]

(1R,2S,3R)-Aprepitant

Vehicle for Aprepitant (e.g., appropriate aqueous suspension)

Cisplatin

Saline solution

Oral gavage needles

Intraperitoneal (i.p.) injection supplies

Observation cages with video recording or telemetry system for automated detection[9]

Methodology:

Acclimation: Acclimate ferrets to housing conditions for at least one week prior to the

experiment. Provide food and water ad libitum.

Fasting: Fast animals overnight (approx. 12-18 hours) before cisplatin administration, with

water remaining available.

Drug Administration:

Administer (1R,2S,3R)-Aprepitant (e.g., 1 mg/kg) or vehicle via oral gavage (p.o.).[5] A

typical pre-treatment time is 1-2 hours before the emetogen challenge.[9]

Emesis Induction:
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Administer Cisplatin (e.g., 8 mg/kg) via i.p. injection.[5][9]

Observation and Data Collection:

Place ferrets in individual observation cages immediately after cisplatin administration.

Monitor and record the number of retches and vomits (emetic events) continuously for up

to 72 hours.

Acute Phase: 0-24 hours post-cisplatin.

Delayed Phase: 24-72 hours post-cisplatin.[9]

Automated telemetry systems can be used to record changes in abdominal pressure to

quantify emetic events in unrestrained animals.[9]

Data Analysis:

Compare the total number of emetic events in the Aprepitant-treated group to the vehicle-

treated control group.

Analyze acute and delayed phases separately.

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
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Caption: Workflow for the ferret cisplatin-induced emesis model.
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Protocol 2: Cisplatin-Induced Pica in the Rat Model

This protocol is used to evaluate the potential of (1R,2S,3R)-Aprepitant to mitigate nausea-like

behavior (pica) in rats, which lack an emetic reflex.

Materials:

Male Wistar rats[5]

(1R,2S,3R)-Aprepitant

Vehicle for Aprepitant

Cisplatin

Saline solution

Specialized cages that allow for separate measurement of food and kaolin consumption.

Kaolin pellets (hydrated aluminum silicate)

Standard rat chow pellets

Oral gavage needles and i.p. injection supplies

Methodology:

Acclimation: Acclimate rats to individual housing and the presence of both kaolin and

standard chow for several days until food intake is stable.

Baseline Measurement: Measure kaolin and food consumption for 24 hours prior to drug

administration to establish a baseline.

Drug Administration:

Administer (1R,2S,3R)-Aprepitant (e.g., 30 mg/kg) or vehicle via oral gavage (p.o.).[5]

Nausea Induction:
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Approximately 1 hour after pre-treatment, administer Cisplatin (e.g., 6 mg/kg) via i.p.

injection.[5]

Data Collection:

Return rats to their cages and measure the amount of kaolin and food consumed over the

next 24-72 hours. Weigh the pellets before and after the measurement period, accounting

for any spillage.

Data Analysis:

Calculate the change in kaolin consumption from baseline for both the Aprepitant-treated

and vehicle-treated groups.

Compare the kaolin intake between groups using appropriate statistical methods. A

significant increase in kaolin consumption in the vehicle group indicates cisplatin-induced

pica.
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Caption: Workflow for the rat cisplatin-induced pica model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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